3,4-Difluoro-5-methoxybenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-difluoro-5-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c1-12-7-3-5(4-11)2-6(9)8(7)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMONGNIMMLQAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C#N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Reactivity Studies of 3,4 Difluoro 5 Methoxybenzonitrile
Electrophilic Aromatic Substitution Reactions on the Halogenated Anisole (B1667542) Core
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The rate and regioselectivity of SEAr reactions are significantly influenced by the substituents already present on the benzene (B151609) ring. wikipedia.org Substituents can be classified as activating or deactivating and as ortho-, para-, or meta-directing. wikipedia.org
For 3,4-Difluoro-5-methoxybenzonitrile, the methoxy (B1213986) group (-OCH₃) is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the nitrile group (-CN) and the fluorine atoms (-F) are deactivating, meta-directing groups because of their electron-withdrawing nature. mnstate.edu The interplay of these competing electronic effects determines the outcome of electrophilic substitution.
The general mechanism for electrophilic aromatic substitution involves two main steps:
Formation of a sigma complex: The electrophile attacks the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. minia.edu.egmsu.edu
Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. minia.edu.egmasterorganicchemistry.com
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. minia.edu.eg
Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst. msu.edu
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. msu.edu
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst. minia.edu.eg
The directing effects of the substituents on this compound are summarized in the table below.
| Substituent | Position | Electronic Effect | Directing Influence |
| -OCH₃ | 5 | Activating (Resonance) | Ortho, Para |
| -F | 3, 4 | Deactivating (Inductive) | Meta |
| -CN | 1 | Deactivating (Inductive & Resonance) | Meta |
Given the positions of the substituents, the methoxy group directs electrophilic attack to the C2 and C6 positions. The fluorine atoms and the nitrile group direct towards positions that are already substituted or sterically hindered. Therefore, electrophilic substitution is most likely to occur at the C2 or C6 position, with the specific outcome depending on the reaction conditions and the nature of the electrophile.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those bearing electron-withdrawing groups. nih.gov Unlike electrophilic substitutions, SNAr involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com The presence of the electron-withdrawing nitrile group and two fluorine atoms makes the aromatic ring of this compound susceptible to nucleophilic attack.
The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process: nih.govichrom.com
Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com
Elimination: The leaving group departs, restoring the aromaticity of the ring.
The rate of SNAr reactions is influenced by several factors:
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups (like -NO₂ or -CN) ortho or para to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer complex and accelerating the reaction. masterorganicchemistry.comwuxiapptec.com
Leaving Group Ability: The reactivity order for halogens as leaving groups in SNAr is typically F > Cl > Br > I. This is because the rate-determining step is usually the initial nucleophilic attack, and the highly electronegative fluorine atom makes the carbon it is attached to more electrophilic. masterorganicchemistry.com
In this compound, the fluorine atoms are excellent leaving groups for SNAr reactions. The nitrile group, being a strong electron-withdrawing group, activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it (C2 and C4).
An example of a sequential SNAr reaction is the functionalization of dihalogenated molecules, where two different nucleophiles can be introduced in a stepwise manner. nih.gov For instance, 4,5-difluoro-1,2-dinitrobenzene reacts with various nucleophiles to form heterocyclic compounds. nih.gov Similarly, this compound can potentially undergo sequential substitution of its fluorine atoms.
Redox Reactions and Defluorination Pathways
The redox chemistry of this compound can involve both the nitrile group and the fluorinated aromatic ring. The nitrile group can be reduced to a primary amine, while the aromatic ring can undergo defluorination under specific conditions.
Reductive defluorination of fluorinated aromatic compounds can be achieved using various methods, though it is often a challenging transformation. These methods can involve catalytic hydrogenation, dissolving metal reductions, or reactions with specific reducing agents.
Functional Group Interconversions of the Nitrile Moiety (e.g., to aldehyde, carboxylic acid, or amine)
The nitrile group (-C≡N) is a versatile functional group that can be converted into several other important functionalities.
Reduction to Primary Amines
The reduction of nitriles is a common method for the synthesis of primary amines. organic-chemistry.org Various reducing agents can be employed for this transformation.
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that effectively reduces nitriles to primary amines. imperial.ac.uk
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as platinum oxide (PtO₂) or palladium on carbon (Pd/C). vanderbilt.edu
Diborane (B₂H₆): Borane and its complexes are also effective reagents for nitrile reduction. vanderbilt.edu
Diisopropylaminoborane: In the presence of a catalytic amount of lithium borohydride, this reagent reduces a wide variety of nitriles to primary amines in excellent yields. organic-chemistry.orgnih.gov
The general reaction for the reduction of a nitrile to a primary amine is: R-C≡N → R-CH₂NH₂
Hydrolysis to Carboxylic Acids
Nitriles can be hydrolyzed to carboxylic acids under either acidic or alkaline conditions. chemguide.co.uklibretexts.org This reaction proceeds through an amide intermediate. chemguide.co.uklumenlearning.com
Acidic Hydrolysis: The nitrile is heated under reflux with a dilute acid, such as hydrochloric acid, to produce the corresponding carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uklibretexts.orgmasterorganicchemistry.com CH₃CN + 2H₂O + H⁺ → CH₃COOH + NH₄⁺ libretexts.org
Alkaline Hydrolysis: Heating the nitrile under reflux with an aqueous alkali, like sodium hydroxide, yields the salt of the carboxylic acid and ammonia (B1221849) gas. chemguide.co.uklibretexts.org To obtain the free carboxylic acid, the resulting solution must be acidified. chemguide.co.uk CH₃CN + OH⁻ + H₂O → CH₃COO⁻ + NH₃ libretexts.org
Conversion to Aldehydes
Partial reduction of nitriles can yield aldehydes. A common reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H). The reaction is typically carried out at low temperatures to prevent over-reduction to the amine. The intermediate imine is hydrolyzed upon workup to afford the aldehyde. vanderbilt.edu
Derivatization for Enhanced Reactivity or Analytical Utility
Derivatization of this compound can be performed to enhance its reactivity in subsequent transformations or to facilitate its analysis. For example, converting the nitrile group to other functionalities, as described in the previous section, is a form of derivatization that opens up new synthetic pathways.
Metal-Catalyzed Coupling Reactions of Halogenated Derivatives (e.g., Suzuki Coupling involving boronic acid derivatives)
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a widely used method for forming C-C bonds. uwindsor.canih.gov
The fluorine atoms in this compound are not typically reactive in standard Suzuki couplings. However, the compound can be further halogenated (e.g., brominated or iodinated) to introduce a more reactive handle for these coupling reactions. For instance, if a bromine or iodine atom is introduced onto the aromatic ring, this derivative can then participate in Suzuki coupling reactions with various boronic acids or their esters. researchgate.netnih.gov
The general catalytic cycle for a Suzuki-Miyaura coupling involves three main steps: nih.govuwindsor.ca
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the organic halide.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center.
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst.
Halogenation Reactions (e.g., Bromination, Iodination)
As mentioned in the context of electrophilic aromatic substitution, the halogenated anisole core of this compound can undergo further halogenation. The introduction of a bromine or iodine atom can be achieved through electrophilic aromatic substitution using appropriate reagents. For example, bromination can be carried out using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). msu.edu
The position of halogenation will be directed by the existing substituents on the ring. The powerful ortho-, para-directing effect of the methoxy group will likely direct the incoming halogen to the C2 or C6 position. This creates a new functional handle on the molecule that can be used in subsequent reactions, such as metal-catalyzed cross-coupling.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, it offers a detailed map of the molecular connectivity and the electronic environment of individual atoms.
Proton NMR spectroscopy of 3,4-Difluoro-5-methoxybenzonitrile provides crucial information about the arrangement of hydrogen atoms on the aromatic ring and the methoxy (B1213986) group. The aromatic region of the spectrum is expected to show two distinct signals corresponding to the two protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the fluorine and nitrile groups, as well as the electron-donating nature of the methoxy group. The coupling of these protons with the adjacent fluorine atoms will result in characteristic splitting patterns, providing further confirmation of their positions. The methoxy group will appear as a singlet, typically in the upfield region of the spectrum.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| Data not available | Data not available | Data not available | Aromatic H |
| Data not available | Data not available | Data not available | Aromatic H |
Note: Specific experimental data for chemical shifts and coupling constants are not publicly available in the searched literature.
Carbon-13 NMR spectroscopy complements the proton NMR data by providing a detailed picture of the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. The carbon atom of the nitrile group (C≡N) is expected to appear in the downfield region, characteristic of sp-hybridized carbons. The aromatic carbons will resonate in the typical aromatic region, with their specific shifts influenced by the attached fluorine, methoxy, and nitrile substituents. The carbon of the methoxy group will be found in the upfield region.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| Data not available | C-CN |
| Data not available | C-F |
| Data not available | C-F |
| Data not available | C-OCH₃ |
| Data not available | Aromatic C |
| Data not available | Aromatic C |
| Data not available | Aromatic C |
Note: Specific experimental data for chemical shifts are not publicly available in the searched literature.
Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is an indispensable tool for the characterization of this compound. This technique is highly sensitive to the chemical environment of fluorine atoms. The two fluorine atoms at positions 3 and 4 are chemically non-equivalent and are expected to show two distinct signals in the ¹⁹F NMR spectrum. The coupling between these two fluorine atoms, as well as their coupling to the adjacent protons, will provide valuable structural information.
Table 3: ¹⁹F NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| Data not available | Doublet of doublets | Data not available | F-3 |
Note: Specific experimental data for chemical shifts and coupling constants are not publicly available in the searched literature.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides insights into the functional groups present in a molecule and the nature of their chemical bonds.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. For this compound, characteristic absorption bands are expected for the nitrile (C≡N) stretching vibration, C-F stretching vibrations, C-O stretching of the methoxy group, and various vibrations of the aromatic ring.
Table 4: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| ~2230 | C≡N stretch |
| ~1200-1400 | C-F stretch |
| ~1000-1300 | C-O stretch (asymmetric) |
| ~1450-1600 | Aromatic C=C stretch |
Note: The indicated wavenumber ranges are typical for these functional groups and may vary slightly in the specific molecule.
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the case of this compound, Raman spectroscopy would provide valuable information about the symmetric vibrations of the aromatic ring and the C-F bonds. A normal coordinate analysis, which is a theoretical calculation of the vibrational frequencies, can be used in conjunction with experimental FTIR and Raman data to provide a more detailed and accurate assignment of the observed vibrational modes.
Table 5: Expected Raman Shifts for Key Vibrational Modes of this compound
| Raman Shift (cm⁻¹) | Vibrational Mode |
|---|---|
| ~2230 | C≡N stretch |
| ~1600 | Aromatic ring breathing mode |
Note: The indicated Raman shifts are based on typical values for these vibrations.
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of the molecule.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov For this compound, with a molecular formula of C₈H₅F₂NO, the theoretical exact mass can be calculated with extreme precision. This high accuracy allows for the unambiguous confirmation of the compound's elemental formula by distinguishing it from other compounds with the same nominal mass. HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can achieve mass errors below 1 ppm, making them indispensable for structural elucidation. nih.gov
The technique works by generating ions from the sample and separating them in a high-performance mass analyzer. The resulting mass spectrum provides a mass-to-charge ratio that is accurate to several decimal places, enabling the calculation of the molecular formula. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. gcms.cz This technique is well-suited for the analysis of volatile and semi-volatile compounds like this compound. In a typical GC-MS analysis, the compound is first vaporized and passed through a long column, which separates it from other components based on its boiling point and interactions with the column's stationary phase. researchgate.net
Upon elution from the GC column, the separated compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The resulting fragmentation pattern is a unique "fingerprint" that can be used for structural identification.
For this compound (molecular weight: 169.13 g/mol ), the fragmentation pattern can be predicted based on the functional groups present. myskinrecipes.com The aromatic ring provides stability, while the methoxy and nitrile groups, along with the fluorine atoms, direct the fragmentation pathways. Common fragmentation patterns for aromatic ethers include the loss of a methyl group or a methoxy group. miamioh.edu
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Mass Loss | Fragment Lost | Resulting m/z (approx.) | Description |
| 15 | •CH₃ | 154 | Loss of the methyl radical from the methoxy group. |
| 28 | CO | 141 | Loss of carbon monoxide, a common fragmentation for phenolic ethers. |
| 31 | •OCH₃ | 138 | Alpha-cleavage resulting in the loss of the methoxy radical. |
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon the absorption or emission of electromagnetic radiation.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the primary electronic transitions are π→π* transitions associated with the benzene ring. The presence of substituents (fluorine, methoxy, and nitrile groups) on the ring influences the energy of these transitions and thus the wavelength of maximum absorbance (λ_max).
Table 2: Theoretical UV-Vis Absorption Data for this compound
| Wavelength Range (nm) | Transition Type | Associated Chromophore |
| ~200-240 nm | π→π | Substituted Benzene Ring |
| ~260-290 nm | n→π / π→π* | Benzene Ring / Nitrile Group |
Photoacoustic Spectroscopy for Electronic Transitions in Difluorobenzonitriles
Photoacoustic Spectroscopy (PAS) is an alternative absorption spectroscopy technique that measures the acoustic waves generated when a modulated light source is absorbed by a sample. aalto.fi The absorbed energy causes localized heating and a subsequent pressure wave, which is detected by a sensitive microphone. PAS is particularly useful for highly absorbing or scattering samples and offers advantages such as being background-free. aalto.fi
The utility of this technique for related compounds has been demonstrated, as the electronic transitions of 2,3-difluorobenzonitrile (B1214704) have been successfully studied using photoacoustic spectroscopy. sigmaaldrich.com This indicates that PAS is a viable and powerful method for investigating the electronic structure of this compound and other related difluorinated benzonitrile (B105546) isomers.
X-ray Crystallography and Solid-State Analysis (if applicable for single crystal studies)
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking, within the crystal lattice. mdpi.com
Currently, there are no published single-crystal X-ray diffraction studies for this compound in the Cambridge Structural Database. However, if a suitable single crystal of the compound were grown, this technique would provide invaluable insight into its solid-state conformation.
To illustrate the type of data obtained from such an analysis, we can look at the crystallographic data for a structurally related compound, (3,4-dimethoxybenzylidene)propanedinitrile. irphouse.com For this molecule, X-ray analysis revealed its crystal system, space group, and unit cell dimensions, as well as the dihedral angle between the phenyl ring and the propanedinitrile fragment. irphouse.com A similar analysis on this compound would precisely define its molecular geometry and packing in the solid state.
Table 3: Example Crystallographic Data from an Analogous Compound, (3,4-dimethoxybenzylidene)propanedinitrile irphouse.com
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.5726 (4) |
| b (Å) | 8.9178 (4) |
| c (Å) | 9.2334 (5) |
| α (°) | 93.832 (4) |
| β (°) | 104.641 (4) |
| γ (°) | 110.379 (5) |
| Dihedral Angle (phenyl/propanedinitrile) | 13.49 (7)° |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies for Electronic Structure and Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are used to determine the ground-state properties of 3,4-Difluoro-5-methoxybenzonitrile.
The first step in a computational study is typically to find the most stable three-dimensional arrangement of the atoms in a molecule, known as geometry optimization. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface.
Ab initio gradient methods, a type of calculation related to DFT, have been successfully used to determine the structures of various fluorinated benzenes. These studies have shown that fluorination systematically deforms the benzene (B151609) ring. Specifically, the C-F bond distance tends to decrease with increased fluorination, and the C-C bond length adjacent to a fluorine substituent is typically shortened by about 0.01 Å. capes.gov.br The ring angle at the point of fluorine substitution also tends to increase by approximately 2.5 degrees where ring closure constraints permit. capes.gov.br
For this compound, a key aspect of conformational analysis would be the orientation of the methoxy (B1213986) group relative to the benzene ring. The rotation around the C-O bond would be explored to identify the most stable conformer, which is typically a planar or near-planar arrangement to maximize electronic conjugation.
Table 1: Predicted Geometrical Parameters for a Model Fluorinated Benzonitrile (B105546) (Note: This table is illustrative and based on general findings for fluorinated benzenes, not a specific calculation for this compound.)
| Parameter | Predicted Value |
| C-F Bond Length | ~1.35 Å |
| C-C (adjacent to F) | ~1.38 Å |
| C-C (not adjacent to F) | ~1.39 Å |
| C-CN Bond Length | ~1.45 Å |
| C-O Bond Length | ~1.36 Å |
| C-F-C Angle | ~120° |
| C-C-C (ring) | ~118-122° |
DFT calculations provide detailed information about the electronic distribution within the molecule. This is often visualized through the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and electronic stability of the molecule.
Natural Bond Orbital (NBO) analysis is another powerful tool used to understand the electronic structure, providing insights into charge distribution and bonding interactions within the molecule.
DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. By computing the vibrational frequencies of the molecule, simulated Infrared (IR) and Raman spectra can be generated. DFT methods, such as those using the B3LYP functional, have been shown to be effective in identifying functional groups and providing detailed and accurate molecular analysis, often outperforming older methods like Hartree-Fock. chemrxiv.org For this compound, characteristic vibrational modes would include C-F stretching, C≡N stretching, and various vibrations of the benzene ring and methoxy group. chemrxiv.org
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with good accuracy. rsc.org These calculations can help in the assignment of complex NMR spectra, especially for molecules with multiple, similar chemical environments, such as the different protons and carbons in this compound.
Table 2: Predicted Vibrational Frequencies for a Model Substituted Benzonitrile (Note: This table is illustrative and based on general frequency ranges for functional groups.)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C≡N Stretch | 2220 - 2240 |
| C-F Stretch | 1100 - 1300 |
| C-O Stretch (Aromatic Ether) | 1200 - 1275 |
| Aromatic C=C Stretch | 1400 - 1600 |
| C-H Bend (out-of-plane) | 800 - 900 |
Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties and Excited States
To study the behavior of molecules upon interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of electronic transition energies and oscillator strengths, which are essential for understanding the UV-Visible absorption spectrum of a molecule. nih.gov
For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the intensities of these absorptions. These transitions typically involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. The nature of these transitions, such as π→π* or n→π*, can be characterized. For some substituted benzonitriles, such as 4-(N,N-dimethylamino)benzonitrile (DMABN), TD-DFT has been instrumental in interpreting their complex photophysics, including dual fluorescence phenomena. nih.gov
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be identified. DFT calculations have been used to study the C-CN bond activation of para-substituted benzonitriles by a nickel complex, providing insights into the thermodynamic stability and steric hindrance of C-C bond cleavage. utexas.edu
For this compound, theoretical studies could investigate its reactivity in various reactions, such as nucleophilic aromatic substitution or cycloadditions. For instance, in a study of the [3+2] cycloaddition between benzonitrile N-oxide and nitroethenes, DFT calculations at the M062X/6-31+G(d) level were used to determine the regiochemistry and the polar nature of the reaction. mdpi.com Similar studies on this compound would involve locating the transition state structures and calculating the activation energies to predict the most favorable reaction pathways.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into the motion of atoms and molecules and their interactions. nih.govacs.org While often applied to large systems like proteins or materials, MD simulations can also be used to study the intermolecular interactions of smaller molecules in the liquid phase or in solution.
For this compound, MD simulations could be used to understand how it interacts with solvent molecules or with other molecules of the same kind. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. In some cases, specialized force fields are developed to accurately model specific interactions, such as halogen bonding. nih.gov For instance, MD simulations have been used to model halogen bonding in protein-ligand complexes by including a charged extra point to represent the anisotropic charge distribution on the halogen atom. nih.gov Such simulations could reveal details about the formation of halogen bonds involving the fluorine atoms of this compound.
MD simulations have also been employed to study the photodissociation dynamics of halobenzenes, revealing the role of spin-orbit coupling and vibrational modes in the dissociation process. nih.govacs.org These advanced simulations combine molecular dynamics with high-level electronic structure calculations to model complex photochemical events.
Applications in Advanced Materials and Chemical Synthesis
Role as Synthetic Building Blocks for Complex Organic Molecules
3,4-Difluoro-5-methoxybenzonitrile is a key starting material for creating more intricate organic molecules. The nitrile group (C≡N) is a particularly useful functional group, which can be chemically transformed into other important moieties such as amines, carboxylic acids, or tetrazoles. These transformations allow chemists to build upon the fluorinated phenyl ring to synthesize a wide array of complex structures. For instance, the related compound 3-fluoro-5-hydroxybenzonitrile (B1321932) is used as a building block in multi-step syntheses of pharmaceutical intermediates. google.com The presence of fluorine atoms can enhance the metabolic stability and lipophilicity of the final target molecules, a desirable trait in drug discovery. chemimpex.com
The general synthetic utility of benzonitriles is well-established. For example, 4-methoxybenzaldehyde (B44291) can be converted into 4-methoxybenzonitrile (B7767037) in a one-pot synthesis, which then serves as a precursor for more complex structures. google.com Similarly, the difluoro-substituted version provides a pathway to fluorinated analogues with unique properties.
Precursors for Functional Organic Materials
The specific electronic and physical properties imparted by the fluoro and nitrile groups make this benzonitrile (B105546) derivative an attractive precursor for a range of functional organic materials.
Fluorinated benzonitriles are a cornerstone in the development of modern liquid crystal (LC) materials used in display technologies. researchgate.net The strong dipole moment of the nitrile group is crucial for creating materials with high dielectric anisotropy (Δε), which allows the liquid crystal molecules to align with an applied electric field, the fundamental principle behind LCDs.
Fluorine substitution plays several critical roles:
It can modify the molecular dipole moment, fine-tuning the dielectric properties. researchgate.net
It can lower the melting point and broaden the temperature range over which the nematic liquid crystal phase exists. researchgate.netnih.gov
It enhances the chemical stability and reliability of the final device. researchgate.net
Research on various fluorinated benzonitriles and related structures demonstrates their importance. For example, new multi-fluorinated benzofuran (B130515) liquid crystals show large dielectric anisotropy and improved solubility. researchgate.net While specific studies on this compound in LC mixtures are not detailed, its structural motifs are highly relevant to the design of new LC materials with tailored properties. researchgate.netcapes.gov.br
Table 1: Influence of Fluorination on Liquid Crystal Properties
| Property | Effect of Fluorine Substitution | Reference |
|---|---|---|
| Dielectric Anisotropy (Δε) | Generally increases, allowing for lower operating voltages. | researchgate.net |
| Mesophase Range | Often broadens the nematic phase temperature range. | researchgate.netnih.gov |
| Melting Point | Typically lowered, enabling room-temperature operation. | nih.gov |
| Solubility | Can be improved in host liquid crystal mixtures. | researchgate.net |
| Chemical Stability | Limits coordination with impurities, improving reliability. | researchgate.net |
In the field of organic electronics, fluorinated aromatic compounds are integral to the design of high-performance organic semiconductors for applications like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). chemimpex.comunist.ac.kr The substitution of hydrogen with fluorine atoms lowers the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the molecule. This tuning of electronic properties is critical for matching energy levels in multilayer devices, facilitating efficient charge injection and transport.
The synthesis of novel organic semiconductors often involves the strategic use of fluorinated building blocks. unist.ac.krrsc.org For example, the development of advanced semiconductors has been achieved by replacing carbon-carbon bonds with isoelectronic boron-nitrogen bonds, a strategy that modulates electronic properties without major structural changes. unist.ac.kr Similarly, building blocks like this compound can be incorporated into larger π-conjugated systems to create materials with specific electronic characteristics for n-channel or p-channel transistors. chemimpex.comsigmaaldrich.comtohoku.ac.jp
Dye-sensitized solar cells (DSSCs) rely on a molecular dye to absorb light and inject an electron into a semiconductor nanoparticle film, typically titanium dioxide (TiO₂). semanticscholar.orgresearchgate.net The efficiency of these cells is highly dependent on the dye's chemical structure. Many high-performance dyes are based on a Donor-π-Acceptor (D-π-A) architecture. nih.govunimi.it
A substituted benzonitrile, such as this compound, could potentially be incorporated into the π-conjugated bridge or the acceptor part of such a dye. nih.gov The electron-withdrawing nature of the nitrile and fluorine groups can facilitate the intramolecular charge transfer from the donor to the acceptor upon photoexcitation, a key process for efficient electron injection into the semiconductor. semanticscholar.orgresearchgate.net Studies on 4-methoxybenzonitrile have shown that it can act as a dye sensitizer (B1316253) where electron transfer to the TiO₂ electrode is an efficient process. semanticscholar.orgresearchgate.net The addition of fluorine atoms would further modulate these electronic properties. Porphyrin-based sensitizers have also been engineered with methoxy (B1213986) groups and cyanoacrylic acid acceptors to enhance DSSC performance. rsc.orgrsc.org
Table 2: Components of a Donor-π-Acceptor (D-π-A) Dye for DSSCs
| Component | Function | Potential Role of this compound Moiety |
|---|---|---|
| Donor (D) | Provides the electron upon light absorption. | Could be attached to the π-system. |
| π-Bridge | Connects the donor and acceptor, facilitating charge transfer. | The difluoromethoxy-phenyl ring could be part of the bridge. |
| Acceptor (A) | Pulls the electron away from the donor and anchors the dye to the semiconductor surface. | The nitrile group is a known electron acceptor and can be part of the anchoring group. nih.govrsc.org |
Intermediates in Agrochemical and Pharmaceutical Development
The introduction of fluorine into drug candidates and agrochemicals is a widely used strategy to improve their efficacy and metabolic profile. chemimpex.com Fluorine can enhance binding affinity, increase lipophilicity (which affects absorption and distribution), and block metabolic degradation at specific sites. chemimpex.comorgsyn.org
Compounds like this compound serve as valuable intermediates in the synthesis of these complex, biologically active molecules. chemimpex.com For instance, 3-hydroxyl-4-difluoro-methoxy benzaldehyde, a related structure, is a key intermediate in the synthesis of Roflumilast, a phosphodiesterase-4 (PDE4) inhibitor. google.com The benzonitrile group itself can be a precursor to other functional groups necessary for the final product's activity or can be part of the final molecular scaffold.
Analytical Chemistry Applications Utilizing Derivatization
In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is easier to detect or separate. A molecule like this compound, which is commercially available as a reagent, can be used in such applications. myskinrecipes.com
The nitrile group can be hydrolyzed to a carboxylic acid, which can then be coupled with fluorescent or UV-active tags to enable sensitive detection by techniques like HPLC-UV or fluorescence spectroscopy. Alternatively, the aromatic ring can undergo reactions, allowing it to be tethered to other molecules. This process of derivatization is essential for quantifying substances that lack a native chromophore or for improving the separation characteristics in chromatography.
Conclusion and Future Perspectives
Current State of Research on 3,4-Difluoro-5-methoxybenzonitrile
Currently, dedicated scholarly research focusing explicitly on this compound is sparse. The compound is primarily available through commercial chemical suppliers as a reagent, identified by its CAS number 1262552-14-6. myskinrecipes.com Its presence in these catalogs suggests its utility as a building block in organic synthesis, likely for constructing more complex molecules in discovery chemistry settings. However, detailed studies on its synthesis, reactivity, and specific applications are not widely published in peer-reviewed literature.
The existing body of knowledge is largely inferred from research on analogous compounds, such as other isomers of difluoromethoxybenzonitrile and more broadly, poly-substituted fluorinated aromatic compounds. These related studies underscore the importance of the unique electronic properties conferred by the combination of electron-withdrawing fluorine and nitrile groups alongside the electron-donating methoxy (B1213986) group. This substitution pattern creates a unique electronic environment on the aromatic ring, influencing its reactivity and potential biological interactions.
Challenges and Opportunities in Synthetic Accessibility and Functionalization
The synthesis and functionalization of polysubstituted aromatic compounds like this compound present both challenges and opportunities for chemists.
Synthetic Challenges:
Regioselectivity: Achieving the precise 3,4-difluoro-5-methoxy substitution pattern on a benzonitrile (B105546) core can be challenging. Traditional electrophilic aromatic substitution reactions may yield mixtures of isomers, necessitating difficult purification steps.
Harsh Reaction Conditions: The introduction of fluorine atoms often requires harsh conditions or specialized and expensive fluorinating agents.
Nucleophilic Aromatic Substitution (SNAr): While the fluorine atoms activate the ring for SNAr, controlling the regioselectivity of displacing one fluorine over the other, or preventing displacement of other groups, can be difficult. For instance, a patent for preparing 3-methoxy-4-fluorobenzaldehyde from 3,4-difluorobromobenzene utilizes a nucleophilic substitution with sodium methoxide (B1231860), highlighting a potential route that could be adapted for benzonitrile derivatives. google.com
Opportunities for Innovation:
Modern Synthetic Methods: Advances in cross-coupling reactions, C-H activation, and late-stage functionalization offer promising avenues for more efficient and selective syntheses of such complex molecules.
Flow Chemistry: The use of flow reactors could enable better control over hazardous reactions and improve the safety and scalability of synthetic routes.
Catalyst Development: The design of new catalysts that can selectively functionalize specific positions on the fluorinated aromatic ring would be a significant breakthrough.
A hypothetical synthetic approach could involve the cyanation of a corresponding brominated precursor, a common strategy for introducing the nitrile group. The synthesis of the brominated intermediate itself would require a carefully planned multi-step sequence to install the substituents with the correct regiochemistry.
Emerging Research Avenues for Difluoromethoxybenzonitriles in Chemical Science
The unique structural features of difluoromethoxybenzonitriles suggest several promising areas for future research, primarily in medicinal chemistry and materials science.
Medicinal Chemistry: The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. The benzonitrile moiety is a known bioisostere for other functional groups and can participate in key binding interactions. Consequently, difluoromethoxybenzonitrile scaffolds are attractive starting points for the discovery of novel therapeutics. Human mPGES-1, a target for anti-inflammatory drugs, has been shown to be inhibited by compounds containing pyrazole (B372694) and pyrimidine-trione scaffolds, indicating the potential for similarly complex molecules derived from functionalized benzonitriles. nih.gov
Materials Science: Fluorinated aromatic compounds are known for their unique properties, including thermal stability and altered electronic characteristics, making them valuable in the development of advanced materials. greenpeace.to Difluoromethoxybenzonitriles could serve as monomers or key intermediates for the synthesis of:
High-Performance Polymers: With enhanced thermal and chemical resistance.
Liquid Crystals: The polarity and rigidity of the molecule could be exploited in the design of new liquid crystalline materials.
Organic Electronics: The electronic properties could be tuned for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
The table below summarizes the key properties and potential applications of compounds related to this compound, underscoring the potential of this class of molecules.
| Compound Class | Key Structural Features | Potential Applications |
| Fluorinated Benzonitriles | Aromatic ring with fluorine and nitrile groups | Pharmaceutical intermediates, agrochemicals, materials science |
| Methoxybenzonitriles | Aromatic ring with methoxy and nitrile groups | Building blocks for natural products and pharmaceuticals |
| Polysubstituted Aromatics | Multiple different functional groups on an aromatic ring | Fine chemicals, drug discovery, functional materials |
Q & A
Q. What are the standard synthetic protocols for preparing 3,4-difluoro-5-methoxybenzonitrile, and how are key intermediates validated?
The synthesis typically involves sequential substitution reactions starting from a halogenated aromatic precursor. For example:
Fluorination : A dihalogenated precursor undergoes selective fluorination using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) under anhydrous conditions.
Methoxy Introduction : A methoxy group is introduced via nucleophilic aromatic substitution (SNAr) using sodium methoxide (NaOMe) in a polar aprotic solvent (e.g., DMF) at elevated temperatures (80–100°C).
Nitrile Formation : A cyano group is installed via Rosenmund-von Braun reaction using CuCN or Pd-catalyzed cyanation.
Validation : Intermediates are confirmed via (e.g., methoxy proton at δ 3.8–4.0 ppm) and (coupled splitting patterns for adjacent fluorines). Mass spectrometry (MS) ensures molecular ion peaks align with expected m/z values .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of fluorine substitution in this compound synthesis?
Regioselectivity challenges arise due to competing substitution at ortho, meta, and para positions. Methodological strategies include:
- Directed Metalation : Use directing groups (e.g., boronic esters) to guide fluorine placement. Evidence shows boronate intermediates improve selectivity in halogenation steps .
- Computational Guidance : DFT calculations predict activation barriers for substitution pathways. For example, meta-fluorination is favored in electron-deficient aryl systems due to resonance stabilization .
- Solvent Effects : Polar solvents (e.g., DMSO) stabilize transition states for specific substitution pathways. Controlled experiments with varying solvents can isolate desired regioisomers .
Q. How do researchers resolve contradictions in reported reactivity of the nitrile group under catalytic hydrogenation conditions?
Discrepancies in nitrile reduction (e.g., to amine vs. alcohol) may arise from catalyst choice or reaction conditions:
- Catalyst Screening : Pd/C with H typically reduces nitriles to amines, while Raney Ni may yield alcohols. Controlled trials with catalyst libraries are recommended .
- Additive Effects : Ammonium formate or acetic acid additives can modulate reduction pathways. For example, acidic conditions favor amine formation via intermediate imine stabilization .
- In Situ Monitoring : Real-time IR spectroscopy tracks nitrile (C≡N stretch at ~2250 cm) disappearance and product emergence .
Methodological and Analytical Considerations
Q. What advanced analytical techniques are critical for characterizing this compound and its derivatives?
- Multinuclear NMR : identifies fluorine environments (e.g., coupling constants ≈ 12–15 Hz for vicinal fluorines). correlates methoxy and aromatic protons .
- X-ray Crystallography : Resolves steric effects of fluorine and methoxy groups on molecular conformation .
- HPLC-MS : Quantifies purity and detects trace byproducts (e.g., dehalogenated derivatives) using C18 columns and acetonitrile/water gradients .
Q. How can researchers mitigate degradation of this compound under acidic or basic conditions?
- Stability Studies : Accelerated degradation tests in pH 1–13 buffers identify vulnerable functional groups. The nitrile group is prone to hydrolysis under strong acids/bases, forming carboxylic acids or amides .
- Protective Strategies : Use tert-butyl groups for temporary protection of reactive sites during synthesis. For long-term storage, anhydrous conditions and amber vials prevent photodegradation .
Applications in Scientific Research
Q. What role does this compound play in designing bioactive molecules?
- Pharmacophore Integration : The trifluoromethyl and nitrile groups enhance metabolic stability and binding affinity in kinase inhibitors. For example, fluorine’s electronegativity improves interactions with ATP-binding pockets .
- SAR Studies : Systematic substitution of fluorine or methoxy groups evaluates their impact on bioactivity. Comparative assays (e.g., IC measurements) quantify structure-activity relationships .
Q. How is this compound utilized in materials science, particularly in polymer or electronic applications?
- Liquid Crystals : The rigid aromatic core and polar nitrile group stabilize mesophases in nematic liquid crystals. Differential scanning calorimetry (DSC) confirms phase transitions .
- Electron-Deficient Monomers : Incorporation into conjugated polymers enhances electron transport in organic semiconductors. Cyclic voltammetry measures HOMO/LUMO levels for device optimization .
Data Interpretation and Conflict Resolution
Q. How should researchers address discrepancies in reported spectroscopic data for this compound?
- Reference Standards : Compare data with certified reference materials (CRMs) from authoritative sources (e.g., NIST).
- Deuteration Effects : Solvent-induced shifts (e.g., DMSO-d vs. CDCl) can alter NMR peak positions. Consistent solvent use is critical .
- Collaborative Validation : Cross-laboratory replication using identical instrumentation (e.g., 500 MHz NMR) minimizes technical variability .
Q. What computational tools are recommended for predicting the reactivity of this compound in novel reactions?
- DFT Software : Gaussian or ORCA calculates frontier molecular orbitals (FMOs) to predict sites for electrophilic/nucleophilic attack.
- Machine Learning : Platforms like Chemprop train models on existing reaction databases to forecast yields or side products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
